An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline (CAS: 30273-47-3)
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline (CAS: 30273-47-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-methylaniline (CAS number: 30273-47-3), a halogenated aromatic amine. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications as a key intermediate in the pharmaceutical and dye industries. Particular attention is given to its relevance in the synthesis of biologically active molecules. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Introduction
4-Bromo-5-chloro-2-methylaniline is a substituted aniline derivative characterized by the presence of bromine, chlorine, and methyl functional groups on the benzene ring. These substituents significantly influence the molecule's reactivity and make it a versatile building block in organic synthesis. Its structural features allow for further chemical modifications, rendering it a valuable precursor in the production of a variety of complex organic compounds, including active pharmaceutical ingredients (APIs) and dyes.[1] This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Chemical and Physical Properties
The properties of 4-Bromo-5-chloro-2-methylaniline are summarized in the table below. The data is a combination of computed and predicted values from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [1] |
| IUPAC Name | 4-bromo-5-chloro-2-methylaniline | [1] |
| CAS Number | 30273-47-3 | [1] |
| Appearance | Light brown to brown solid | [2] |
| Boiling Point (Predicted) | 292.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.619 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.69 ± 0.10 | [2] |
| XLogP3 (Computed) | 2.9 | [1] |
| Monoisotopic Mass | 218.94504 Da | [1] |
Synthesis
General Synthetic Approach: Electrophilic Aromatic Substitution
The logical synthetic route to 4-Bromo-5-chloro-2-methylaniline involves the electrophilic bromination of 5-chloro-2-methylaniline. The amino group is a strong activating group and directs ortho- and para- to itself. In this case, the para- position to the amino group is already occupied by the chloro group, and one ortho- position is blocked by the methyl group, thus directing the bromination to the other ortho- position (C4).
Illustrative Experimental Protocol (Adapted from a related synthesis)
The following protocol for the synthesis of a structurally similar compound, 4-bromo-2-methylaniline, is adapted from patent literature and can serve as a starting point for the synthesis of 4-Bromo-5-chloro-2-methylaniline.[3]
Materials:
-
5-chloro-2-methylaniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-chloro-2-methylaniline in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 10-15 °C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Collect the resulting precipitate by filtration and wash the filtrate with ethyl acetate.
-
The collected solid is then stirred with ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic phase and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from hexane to obtain 4-Bromo-5-chloro-2-methylaniline.
Note: This is an illustrative procedure and may require optimization for the specific substrate and desired purity.
Spectral Data (Predicted and Analogous)
Detailed experimental spectra for 4-Bromo-5-chloro-2-methylaniline are not publicly available. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.0-7.5 | Singlet |
| Aromatic-H | ~6.5-7.0 | Singlet |
| -NH₂ | ~3.5-4.5 | Broad Singlet |
| -CH₃ | ~2.0-2.5 | Singlet |
13C NMR Spectroscopy
The 13C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-NH₂ | ~140-150 |
| C-Cl | ~120-130 |
| C-Br | ~110-120 |
| C-CH₃ | ~130-140 |
| Aromatic C-H | ~115-135 |
| Aromatic C-H | ~115-135 |
| -CH₃ | ~15-25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Weak |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 515-690 | Medium to Strong |
| C-Cl Stretch | 550-850 | Medium to Strong |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the presence of the bromine and chlorine atoms, which will give rise to characteristic isotopic patterns.[4] Key fragmentation pathways would likely involve the loss of the methyl group, the amino group, and the halogen atoms.[4]
Applications in Drug Development and Industry
Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The specific substitution pattern of 4-Bromo-5-chloro-2-methylaniline makes it a candidate for the synthesis of targeted therapeutic agents.
Intermediate for Active Pharmaceutical Ingredients (APIs)
While direct evidence for the use of 4-Bromo-5-chloro-2-methylaniline in the synthesis of a specific marketed drug is limited, structurally similar compounds are key starting materials for important therapeutics. For instance, substituted anilines are integral to the synthesis of sirtuin modulators. Sirtuin 6 (SIRT6) is a protein deacetylase that has emerged as a therapeutic target for various diseases, including cancer and metabolic disorders.
A closely related compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL-800, a known allosteric activator of SIRT6.[3] The synthesis involves the reaction of the aniline with a sulfonyl chloride derivative. This highlights the potential of 4-Bromo-5-chloro-2-methylaniline to serve as a precursor for the development of novel SIRT6 modulators or other enzyme inhibitors where a substituted aniline moiety is required.
Intermediate in the Dye Industry
Aniline and its derivatives are foundational components in the synthesis of a vast array of dyes. The amine group can be diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute a large class of synthetic colorants. The specific color and properties of the resulting dye are determined by the substituents on the aniline ring. The presence of halogens like bromine and chlorine in 4-Bromo-5-chloro-2-methylaniline can enhance the lightfastness and stability of the final dye product.[1]
Safety and Handling
4-Bromo-5-chloro-2-methylaniline is classified as a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Store in a cool, dry, well-ventilated place. Keep container tightly closed.
Conclusion
4-Bromo-5-chloro-2-methylaniline is a valuable chemical intermediate with significant potential in the pharmaceutical and dye industries. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of complex organic molecules. While detailed experimental data is somewhat limited in the public domain, its structural similarity to key precursors of important therapeutic agents, such as SIRT6 activators, underscores its relevance for researchers and professionals in drug discovery and development. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational resource to support the further investigation and application of 4-Bromo-5-chloro-2-methylaniline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Bromo-5-chloro-2-methylaniline manufacturers and suppliers in india [chemicalbook.com]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
